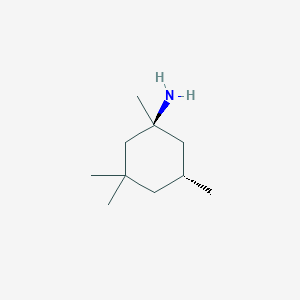

(1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine

Beschreibung

(1S,5R)-1,3,3,5-Tetramethylcyclohexan-1-amine is a chiral cyclohexane derivative with a stereochemically defined amine group at the 1-position and methyl substituents at the 1, 3, 3, and 5 positions.

Eigenschaften

IUPAC Name |

(1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-8-5-9(2,3)7-10(4,11)6-8/h8H,5-7,11H2,1-4H3/t8-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYNWVWYGZJUFX-SCZZXKLOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)N)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@](CC(C1)(C)C)(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine can be achieved through several synthetic routesAnother approach is the alkylation of glycine equivalents with 1,2-electrophiles, which leads to the formation of the cyclohexane ring .

Industrial Production Methods

Industrial production of (1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as engineered myoglobin variants, has been explored to achieve stereoselective synthesis of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

(1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include various substituted cyclohexane derivatives, ketones, alcohols, and amine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Wissenschaftliche Forschungsanwendungen

(1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine has a wide range of scientific research applications, including:

Chemistry: The compound is used as a chiral building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.

Medicine: The compound is investigated for its potential use in drug development, particularly in the design of antiviral and antimicrobial agents

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Physicochemical Properties

- Boiling Point/Solubility : The target compound’s additional methyl group compared to 3,3,5-trimethylcyclohexan-1-amine likely increases hydrophobicity, reducing water solubility. Piperazine-substituted analogs (e.g., ) exhibit higher polarity due to the amine-rich piperazine ring, enhancing solubility in polar solvents.

- Stereochemical Impact: The (1S,5R) configuration may lead to distinct crystallinity or chiral recognition properties compared to non-chiral analogs like 3,3,5-trimethylcyclohexan-1-amine .

Biologische Aktivität

(1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine is a cyclic amine notable for its unique molecular structure, characterized by a cyclohexane ring with four methyl groups and an amine functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as a scaffold for drug development.

- Molecular Formula : C_{10}H_{21}N

- Molecular Weight : 155.28 g/mol

- Structure : Features a cyclohexane core with four methyl groups attached to the first and fifth carbon atoms.

Biological Activities

Research indicates that (1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine exhibits various biological activities. These include:

- Receptor Modulation : The compound has been studied for its role as a modulator in biological systems, particularly concerning receptor interactions. Its bulky substituents may enhance binding affinity and selectivity towards certain receptors compared to related compounds.

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes involved in disease pathways. The unique structure of (1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine allows it to fit into active sites of enzymes effectively.

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The compound's structure allows it to bind effectively, modulating the activity of these targets and leading to various biological effects.

Comparative Structural Analysis

The following table summarizes some compounds structurally related to (1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (1R,5R)-1,3,3,5-tetramethylcyclohexan-1-amine | Similar cyclohexane core | Different stereochemistry affecting activity |

| 2-amino-2-methylpentane | Linear structure with amine functionality | Less sterically hindered than tetramethyl analogs |

| 4-methylcyclohexanamine | Cyclohexane ring with one methyl group | Potentially different receptor interactions |

| 2-amino-cyclopentane | Smaller cyclic structure | May exhibit distinct biological properties |

Case Studies and Research Findings

Several studies have investigated the biological activities of (1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine:

- Binding Affinity Studies : Research has demonstrated that this compound binds selectively to certain receptors in vitro. For example, studies on its interaction with adrenergic receptors indicate potential therapeutic applications in treating cardiovascular diseases.

- Enzyme Inhibition : Inhibition assays have shown that (1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine can inhibit key enzymes involved in metabolic pathways. This suggests its potential use in metabolic disorders.

- Therapeutic Applications : Investigations into the therapeutic properties of this compound highlight its potential role in drug development for neurological conditions due to its ability to cross the blood-brain barrier effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.